molecular formula C10H9FO3 B2662238 Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate CAS No. 2112884-88-3

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Cat. No. B2662238
M. Wt: 196.177
InChI Key: QWPDKNVUUNRPGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, has been a subject of interest in recent years . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” is characterized by a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” and similar compounds often involve the formation of key bonds in the dihydrobenzofuran skeleton . These can include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” has a molecular weight of 196.18 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

One study outlines the synthesis of a fluorogenic chemosensor derived from methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate, which exhibits high selectivity and sensitivity towards Al³⁺ ions. This sensor has applications in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Carbohydrate Analysis

Another application involves the use of 2-Pyridylfuran, a derivative of the compound, as a fluorescent tag for the analysis of carbohydrates. This method allows for sensitive detection and analysis of monosaccharides in complex biological matrices, showcasing the compound's utility in biochemical research (Cai et al., 2014).

Drug Discovery and Metabolism Studies

The compound has also been utilized in drug discovery, particularly in studying the metabolism and disposition of HIV integrase inhibitors. Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, leveraging the fluorine in the compound, aids in understanding the metabolic fate of these inhibitors (Monteagudo et al., 2007).

Catalysis

In catalysis, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex derived from the compound has shown efficiency in the formylation and methylation of amines using CO₂ as a C1 building block. This represents its application in green chemistry and carbon dioxide utilization (Yang et al., 2015).

Anaerobic Biodegradation

Research into anaerobic O-demethylation of methoxy compounds, including methoxyfuran and fluoroanisols, highlights the compound's relevance in environmental chemistry and microbial metabolism studies. This work provides insights into the mechanisms of anaerobic degradation of aromatic compounds in the environment (Stupperich et al., 1996).

Future Directions

Benzofuran compounds, including “Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

methyl 4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPDKNVUUNRPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)OCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

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